3-Propyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
“3-Propyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1007541-75-4 . It has a molecular weight of 154.17 . The IUPAC name for this compound is the same as the common name . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-Propyl-1H-pyrazole-4-carboxylic acid”, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for “3-Propyl-1H-pyrazole-4-carboxylic acid” is 1S/C7H10N2O2/c1-2-3-6-5(7(10)11)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)(H,10,11) .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization .Physical And Chemical Properties Analysis
“3-Propyl-1H-pyrazole-4-carboxylic acid” is a solid at room temperature . It has a molecular weight of 154.17 .Scientific Research Applications
Synthesis and Characterization
- 3-Propyl-1H-pyrazole-4-carboxylic acid derivatives are used in various synthesis processes. For example, the 1H-pyrazole-3-carboxylic acid was converted into corresponding amides and esters through reaction with alcohols or N-nucleophiles, demonstrating its versatility in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Catalysis and Chemical Reactions
- This compound is instrumental in forming various chemically interesting structures. In one study, it was utilized to synthesize novel azides and triazoles, showcasing its potential in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Coordination Chemistry
- In coordination chemistry, pyrazole-dicarboxylate acid derivatives of 3-Propyl-1H-pyrazole-4-carboxylic acid have been used to form mononuclear CuII/CoII coordination complexes, demonstrating the compound's utility in creating complex molecular structures (Radi et al., 2015).
Optical and Material Science Applications
- Some derivatives of 3-Propyl-1H-pyrazole-4-carboxylic acid show potential in optical limiting applications, indicating its importance in the field of material sciences and photophysics (Chandrakantha et al., 2013).
Future Directions
properties
IUPAC Name |
5-propyl-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-6-5(7(10)11)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYBHHWZZJPNFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424413 |
Source
|
Record name | 3-Propyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1007541-75-4 |
Source
|
Record name | 3-Propyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-propyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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